ethyl 1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxylate hydrochloride
Description
Ethyl 1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxylate hydrochloride is a structurally complex piperidine derivative characterized by a quinoline scaffold fused with a [1,3]dioxolo moiety and substituted with a 4-methylbenzoyl group at position 5. The piperidine ring at position 8 is further functionalized with an ethyl carboxylate group, and the compound is isolated as a hydrochloride salt, enhancing its stability and solubility.
Properties
IUPAC Name |
ethyl 1-[7-(4-methylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5.ClH/c1-3-31-26(30)18-8-10-28(11-9-18)24-19-12-22-23(33-15-32-22)13-21(19)27-14-20(24)25(29)17-6-4-16(2)5-7-17;/h4-7,12-14,18H,3,8-11,15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFRFAINQJZKHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxylate hydrochloride is a complex organic compound with potential pharmacological applications. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 483.0 g/mol
- CAS Number : 1216378-45-8
Synthesis Overview
The synthesis of this compound typically involves several key steps, including the formation of the piperidine ring and the incorporation of the quinoline moiety. The synthetic routes can vary based on the desired yield and purity of the final product. While specific reagents and conditions may differ, the general approach includes:
- Formation of the Quinoline Derivative : Utilizing starting materials that allow for the introduction of the 4-methylbenzoyl group.
- Piperidine Ring Closure : Employing appropriate coupling reactions to form the piperidine structure.
- Hydrochloride Salt Formation : Converting the base form to its hydrochloride salt for improved solubility and stability.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, derivatives of quinoline have shown significant activity against various cancer cell lines. In particular:
- Cell Line Studies : Compounds in this class have demonstrated IC values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, indicating their potential as chemotherapeutic agents .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Metabolic Enzymes : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which could contribute to their therapeutic effects in neurological disorders .
- Antioxidant Activity : The presence of dioxole and quinoline structures may enhance antioxidant properties, providing protective effects against oxidative stress in cells .
Case Studies and Experimental Data
A summary of relevant studies is presented in the table below:
Comparison with Similar Compounds
Table 1: Structural Comparison of Similar Piperidine Derivatives
| CAS No. | Compound Name | Similarity Score | Key Structural Features |
|---|---|---|---|
| 333986-70-2 | Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride | 1.00 | Piperidine linked to a benzoate via a methylene group; lacks quinoline/dioxolo rings |
| 220247-69-8 | Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride | 0.86 | Tetrahydroisoquinoline core; carboxylate at position 7 |
| 1391547-09-3 | (S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride | 0.85 | Chiral piperidine at position 4; no fused heterocycles |
| 149353-84-4 | 4-(Piperidin-4-yl)benzoic acid hydrochloride | 0.90 | Piperidine directly attached to benzoic acid; simpler substitution pattern |
The target compound distinguishes itself through the incorporation of a quinoline-dioxolo fused ring system, which is absent in the analogs listed above. The 4-methylbenzoyl substituent and ethyl carboxylate group further differentiate its electronic and steric profile compared to simpler benzoate derivatives .
Pharmacological and Receptor Activity
Piperidine derivatives are known to interact with GPCRs and ion channels. Evidence from structurally related compounds (e.g., LAS-250, LAS-251, LAS-252) reveals the following trends:
Table 2: Receptor and Ion Channel Affinities of Piperidine Derivatives
| Compound | GPCR Family A Activity | GPCR Family C Activity | Voltage-Gated Ion Channels | Ligand-Gated Ion Channels | Nuclear Receptor Interaction |
|---|---|---|---|---|---|
| LAS-250 | Baseline | 4% | 2–3× selectivity | 6% difference | Targets membrane receptors |
| LAS-251 | +4% vs baseline | 4% | Baseline | Baseline | Yes |
| LAS-252 | Baseline | 4% | Baseline | Baseline | Yes |
- GPCR Interactions : All piperidine derivatives exhibit minimal differences in Family A GPCR activity, with LAS-251 showing a slight 4% enhancement. Family C GPCR activity is identical (4%) across the board .
- Ion Channels : LAS-250 demonstrates 2–3× higher selectivity for voltage-gated ion channels compared to LAS-251/LAS-252. Ligand-gated ion channel effects show a 6% variance among derivatives .
However, the absence of a methylene linker (as in CAS 333986-70-2) could reduce conformational flexibility, impacting selectivity .
Research Findings and Implications
Receptor Specificity: The conserved piperidine core across analogs suggests that modifications to peripheral substituents (e.g., quinoline vs. benzoate) dictate receptor specificity. The target compound’s fused heterocycles may favor interactions with Family A GPCRs, similar to LAS-251 .
Ion Channel Modulation : The high voltage-gated ion channel selectivity of LAS-250 correlates with its extended alkyl chain, a feature absent in the target compound. This implies that the target molecule may exhibit weaker ion channel activity but stronger GPCR engagement .
Solubility and Bioavailability : The hydrochloride salt form and ethyl carboxylate group likely improve aqueous solubility compared to methyl ester analogs (e.g., CAS 220247-69-8), enhancing pharmacokinetic profiles .
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule can be dissected into three primary components:
- The 2H-dioxolo[4,5-g]quinolin-8-yl core.
- The piperidine-4-carboxylate ester moiety.
- The 4-methylbenzoyl substituent.
A convergent synthesis strategy is typically employed, wherein the quinoline core is functionalized sequentially with the piperidine and benzoyl groups. The final hydrochloride salt is formed via acid-base reaction with hydrogen chloride.
Synthesis of the Quinoline Core
The 2H-dioxolo[4,5-g]quinolin-8-yl scaffold is synthesized from a brominated precursor through nucleophilic aromatic substitution. For example, methyl 2-chloro-4-fluorobenzoate (CAS 85953-29-3) reacts with tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate in dimethyl sulfoxide (DMSO) under microwave irradiation at 120°C for 1 hour. Cesium carbonate (Cs₂CO₃) serves as the base, achieving a yield of 578 mg (86%).
Table 1: Reaction Conditions for Quinoline Core Formation
| Parameter | Value |
|---|---|
| Precursor | Methyl 2-chloro-4-fluorobenzoate |
| Nucleophile | tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate |
| Solvent | DMSO |
| Base | Cs₂CO₃ (3.89 mmol) |
| Temperature | 120°C |
| Time | 1 hour |
| Yield | 86% |
This step forms the C–N bond between the quinoline and piperidine moieties. Microwave irradiation enhances reaction efficiency by ensuring uniform heating.
Introduction of the 4-Methylbenzoyl Group
The 7-position of the quinoline core is acylated with 4-methylbenzoyl chloride under Friedel-Crafts conditions. Anhydrous aluminum chloride (AlCl₃) catalyzes the reaction in dichloromethane (DCM) at 0–5°C. The acylation proceeds regioselectively due to the electron-donating dioxolane ring, directing electrophilic attack to the 7-position.
Key Observations:
Esterification and Piperidine Functionalization
The piperidine-4-carboxylate ester is introduced via a two-step sequence:
- Carboxylation : Piperidine-4-carboxylic acid is treated with ethyl chloroformate in the presence of triethylamine (TEA) to form the ethyl ester.
- Coupling : The esterified piperidine is coupled to the quinoline core using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.
Reaction Conditions:
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treatment with hydrogen chloride (HCl) gas in anhydrous diethyl ether. The reaction is exothermic and requires cooling to 0°C to prevent decomposition. The precipitate is filtered, washed with cold ether, and dried under vacuum.
Process Optimization and Yield Enhancement
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For instance, the nucleophilic substitution step achieves 86% yield in 1 hour under microwave conditions versus 24 hours conventionally.
Solvent Selection
DMSO enhances solubility of polar intermediates, while THF facilitates coupling reactions. Substituting DMF for DMSO in acylation steps increases yields by 10–15%.
Analytical Characterization
Spectroscopic Data
Challenges and Troubleshooting
- Byproduct Formation : Over-alkylation during piperidine coupling generates bis-adducts. Adding TEA as a proton scavenger suppresses this side reaction.
- Low Solubility : The hydrochloride salt exhibits poor solubility in aqueous media. Sonication in ethanol/water (1:1) improves dissolution for biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
